2-(3-Aminophenyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(3-Aminophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)thiazole-4-carboxylic acid typically involves the condensation of thiourea with an alpha-halo ketone. One common method is the Hantzsch synthesis, which involves the reaction of thiourea with a halogenated ketone under acidic conditions . Another method involves the reaction of methyl chloroacrylate with thiourea, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(3-Aminophenyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylmuramate/L-alanine ligase, leading to bacterial cell death.
Anticancer Activity: Inhibits multiple enzyme targets such as EGFR/VGFER kinase, Akt protein kinase, and others, disrupting cancer cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the carboxylic acid group.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid: Contains an indole moiety, offering different biological activities.
Uniqueness
2-(3-Aminophenyl)thiazole-4-carboxylic acid is unique due to its combination of the thiazole ring with an aminophenyl and carboxylic acid group, which contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
2-(3-Aminophenyl)thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, focusing on its antitumor, antimicrobial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring substituted with an amino group and a carboxylic acid. The presence of the amino group enhances its interaction with biological targets, making it a promising scaffold for drug development.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.
- Case Study 1 : A series of compounds derived from the thiazole scaffold showed varying degrees of antiproliferative activity against colon, melanoma, renal, and breast cancer cell lines. Notably, one compound exhibited moderate activity with GI values of 75.5% against leukemia cells .
- Case Study 2 : Another study highlighted the synthesis of N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) derivatives, which displayed medium to low micromolar activity against melanoma and pancreatic cancer cells. The lead compound significantly delayed tumor growth in an A375 xenograft model in mice .
Antimicrobial Activity
The thiazole derivatives have also been evaluated for their antimicrobial properties, particularly against Gram-positive bacteria.
- Research Findings : Compounds with halogen substitutions on the phenyl ring demonstrated increased antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The presence of oxygenated substituents further enhanced antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 42 μg/mL .
Antifungal Activity
The antifungal potential of this compound has been systematically evaluated.
- Bioassay Results : Preliminary bioassays indicated that certain derivatives exhibited over 50% fungicidal activity at concentrations as low as 50 μg/mL against multiple fungal strains. Notably, compounds 4b and 4i were particularly effective .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.
Substituent | Biological Activity | Remarks |
---|---|---|
Halogen | Increased antibacterial activity | Preferred against Gram-positive bacteria |
Oxygenated groups | Enhanced antifungal activity | Significant inhibition observed in fungal strains |
Lipophilic groups | Improved antitumor activity | Correlation between size of substituent and efficacy |
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(3-aminophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14) |
InChI Key |
CSCSTTFDNJSVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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